4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
Overview
Description
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an ethylphenyl group attached to the thiazole ring. The presence of the benzenesulfonamide moiety is significant due to its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring. This intermediate is then reacted with 4-ethylphenylamine to introduce the ethylphenyl group. Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Similar structure but with a different substituent on the thiazole ring.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is unique due to its specific combination of the ethylphenyl group and the benzenesulfonamide moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-12-3-5-13(6-4-12)16-11-23-17(20-16)19-14-7-9-15(10-8-14)24(18,21)22/h3-11H,2H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBOEHOKANDKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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